4-(Chlorosulfonyl)-3-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

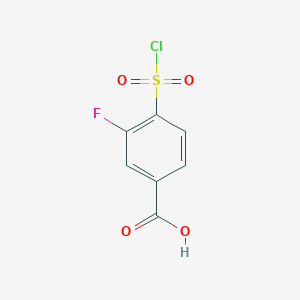

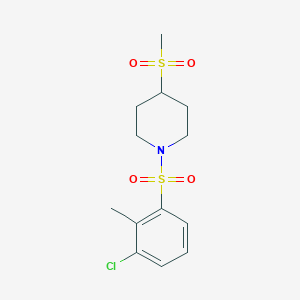

4-(Chlorosulfonyl)-3-fluorobenzoic acid is a chemical compound with the empirical formula C7H4ClFO4S . It is used as a reagent in the sulfonation of γ-cyclodextrin . It is also used in catalyzing living radical polymerizations and in the preparation of polymer-bound transfer hydrogenation catalyst .

Synthesis Analysis

The synthesis of 4-(Chlorosulfonyl)-3-fluorobenzoic acid involves heating a mixture to 40°C for 2 hours. The reaction mixture is then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis

The molecular structure of 4-(Chlorosulfonyl)-3-fluorobenzoic acid consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). This results in the compound being highly electrophilic .Chemical Reactions Analysis

The molecule has two electrophilic sites, the carbon and the S(VI) center . It has been employed for the preparation of β-lactams, some of which are medicinally important . Other reactions include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Chlorosulfonyl)-3-fluorobenzoic acid include a melting point range of 233 - 235 °C . It is also known to be water-reactive and produce flammable gases on contact with water .Scientific Research Applications

Environmental Biodegradation

4-(Chlorosulfonyl)-3-fluorobenzoic acid, a derivative of fluorobenzoic acid, has been a subject of interest in environmental biodegradation studies. Research has shown that certain bacterial strains can degrade fluorobenzoic acids. For example, Pseudomonas sp. B13 can cometabolize monofluorobenzoates and use 4-fluorobenzoate as a carbon source, indicating potential for bioremediation of environmental contaminants containing fluorobenzoic acids (Schreiber et al., 1980).

Pathways in Bacterial Degradation

The bacterial degradation pathways of fluorobenzoic acid derivatives have been explored in various studies. A novel degradation pathway for 4-fluorobenzoate by Aureobacterium sp. strain RHO25 has been proposed, involving the conversion of 4-fluorobenzoate to 4-hydroxybenzoate and 3,4-dihydroxybenzoate, which is significant for understanding the biodegradation processes of halogenated aromatic compounds (Oltmanns et al., 1989).

Industrial and Chemical Applications

4-(Chlorosulfonyl)-3-fluorobenzoic acid's derivatives have been used in various industrial applications. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in heterocyclic oriented synthesis for preparing various nitrogenous cycles, indicating its utility in pharmaceutical and chemical industries (Křupková et al., 2013).

Photovoltaic Applications

In photovoltaic research, halobenzoic acids, including fluorobenzoic acid derivatives, have been applied in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for high-efficiency, ITO-free organic solar cells. This illustrates the potential of fluorobenzoic acid derivatives in renewable energy technologies (Tan et al., 2016).

Antibacterial and Anticancer Activities

Fluorobenzoic acid derivatives have been explored for their potential antibacterial and anticancer activities. For instance, 4-fluorobenzoic acid derivatives have shown promising results against Mycobacterium tuberculosis, indicating their potential in developing new antimycobacterial agents (Koçyiğit-Kaymakçıoğlu et al., 2009). Additionally, novel fluoro substituted benzo[b]pyran compounds, related to fluorobenzoic acid, have shown anti-lung cancer activity, highlighting their potential in cancer therapy (Hammam et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-chlorosulfonyl-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEPIUXQMZTCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244606-33-5 |

Source

|

| Record name | 4-(chlorosulfonyl)-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)

![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)

![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)